4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde
CAS No.:
Cat. No.: VC20138723
Molecular Formula: C15H23N3OS
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3OS |
|---|---|
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | 4-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde |
| Standard InChI | InChI=1S/C15H23N3OS/c1-12-13(20-15(2,3)4)5-6-14(16-12)18-9-7-17(11-19)8-10-18/h5-6,11H,7-10H2,1-4H3 |
| Standard InChI Key | IDIWYPUZNJCBEA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=N1)N2CCN(CC2)C=O)SC(C)(C)C |
Introduction
4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound featuring a piperazine ring and a pyridine derivative with a tert-butylthio group and a methyl substitution. Its molecular formula is C15H23N3OS, and it has a molecular weight of approximately 293.4 g/mol . This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthesis and Preparation
The synthesis of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multiple steps, starting from appropriate pyridine and piperazine precursors. The specific synthetic route can vary based on available starting materials and desired purity levels. Common methods involve the formation of the pyridine-piperazine core followed by the introduction of the tert-butylthio and carbaldehyde groups.
Biological Activities and Potential Applications
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial | Infection Treatment |
| Antiviral | Viral Disease Management |
| Anticancer | Cancer Therapy |
Interaction Studies and Drug Development
Interaction studies focus on determining the binding affinity of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde with specific receptors or enzymes. These studies help establish its potential therapeutic effects by elucidating how it modulates various biological pathways. Understanding these interactions is critical for assessing its suitability as a drug candidate.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde. Notable examples include:
| Compound Name | Similarity | Key Differences |
|---|---|---|
| tert-Butyl 4-(5-(tert-butylthio)pyridin-2-yl)piperazine-1-carboxylate | 0.79 | Lacks methyl group on pyridine ring |
| tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate | 0.75 | Contains bromine instead of sulfur |
| tert-Butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate | 0.79 | Contains nitro group on pyridine |
The uniqueness of 4-(5-(tert-Butylthio)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde lies in its combination of the tert-butylthio group and specific methyl substitution on the pyridine ring, which may enhance its biological activity compared to other similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume